1-Boc-Pyrrolidine

Overview

Description

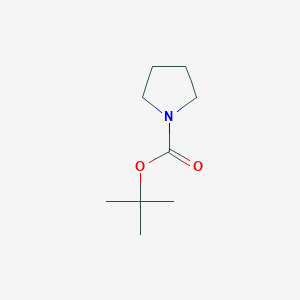

1-Boc-Pyrrolidine (CAS: 86953-79-9) is a nitrogen-protected derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . Key physical properties include:

The Boc group serves as a temporary protective moiety, enhancing stability during synthetic processes such as peptide coupling or metal-catalyzed reactions. This compound is widely used in pharmaceutical and organic synthesis due to its compatibility with diverse reaction conditions .

Preparation Methods

1-Boc-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-Boc-Pyrrolidine undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Arylation Reactions: In the presence of a palladium catalyst, this compound can undergo α-arylation, forming 2-aryl-1-Boc-pyrrolidines.

C-H Insertion Reactions: The reactivity of this compound towards C-H insertion reactions is significantly higher than that of cyclohexane, making it useful in various synthetic applications.

Common reagents used in these reactions include palladium catalysts, acids for deprotection, and various aryl halides for arylation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Boc-Pyrrolidine is a crucial building block in organic synthesis. It is utilized to create complex molecules, including pharmaceuticals and natural products. The Boc group protects the nitrogen atom during synthesis, allowing for selective functionalization without interference from the nitrogen's reactivity.

Medicinal Chemistry

The derivatives of this compound play significant roles in drug development targeting various diseases such as cancer and neurological disorders. Research has shown that compounds derived from this scaffold exhibit promising biological activity.

-

Case Study: Anticancer Agents

A study highlighted the synthesis of pyrrolidine derivatives that act as potent inhibitors against specific cancer targets. The structural variations introduced by substituents on the pyrrolidine ring significantly influenced their biological activity, demonstrating the importance of this compound in developing new anticancer therapies . -

Case Study: CXCR4 Antagonists

Recent findings reported a series of (S)-pyrrolidines as CXCR4 chemokine receptor antagonists with antimetastatic properties. One compound exhibited an IC50 value of 79 nM, showcasing its potential in cancer treatment .

Biological Studies

This compound is utilized in synthesizing bioactive molecules that aid in studying biological pathways and mechanisms. Its derivatives have been employed to explore structure-activity relationships (SAR) and to understand how different stereoisomers affect biological profiles.

- Case Study: Antibacterial Activity

Research on spiro-pyrrolidine derivatives demonstrated their antibacterial properties against various pathogens. The compounds showed significant growth inhibition, indicating their potential as new antimicrobial agents .

Comparative Data Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Utilized in pharmaceuticals and natural products |

| Medicinal Chemistry | Development of drugs targeting diseases | Active against cancer and neurological disorders |

| Biological Studies | Synthesis of bioactive molecules for pathway studies | Effective antibacterial agents against human pathogens |

Mechanism of Action

The mechanism of action of 1-Boc-Pyrrolidine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Boc-3-Pyrrolidineacetic Acid

- CAS : 175526-97-3

- Molecular Formula: C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- Key Features : An acetic acid substituent at the 3-position of the pyrrolidine ring.

- Applications : Used in synthesizing bioactive molecules, leveraging the carboxylic acid group for further functionalization (e.g., amide bond formation) .

Comparison :

- The acetic acid group introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to unsubstituted 1-Boc-Pyrrolidine.

- Higher molecular weight (229.27 vs. 171.24) impacts pharmacokinetic properties in drug development .

1-Boc-4-Hydroxy Piperidine

- CAS : 109384-19-2

- Molecular Formula: C₁₀H₁₉NO₃

- Molecular Weight : 201.26 g/mol

- Key Features : A six-membered piperidine ring with a hydroxyl group at the 4-position.

Comparison :

- Ring Size : Piperidine (6-membered) vs. Pyrrolidine (5-membered) reduces ring strain, influencing conformational flexibility and reactivity.

- Functional Group: The hydroxyl group enables participation in hydrogen bonding and oxidation reactions, unlike the non-polar Boc group in this compound .

4-Anilino-1-Boc-Piperidine

- CAS : 125541-22-2

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 276.4 g/mol

- Key Features : An aniline substituent on the piperidine ring.

Comparison :

- Bioactivity: Acts as a precursor in opioid synthesis (e.g., 4-anilinopiperidine derivatives), highlighting the pharmacological relevance of aromatic substitutions .

N-Boc-Pyrroline

- Synthetic Pathway : Derived from pyrrolidine via Boc protection and partial dehydrogenation .

- Key Features : A partially unsaturated pyrrolidine ring (pyrroline) with a Boc group.

Comparison :

- Reactivity : The double bond in pyrroline enables cycloaddition and electrophilic addition reactions, unlike saturated this compound.

- Applications : Used in photochemical C–H functionalization studies, where conjugation influences radical stability .

Comparative Analysis of Key Properties

Biological Activity

1-Boc-pyrrolidine, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group. Its chemical formula is , and it typically exists as a colorless liquid or solid at room temperature. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various synthetic applications.

1. Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes, particularly kinases. For example, compounds derived from this compound have shown selective inhibition against CK1 (casein kinase 1), which is involved in various cellular processes including circadian rhythm regulation and cancer progression. The structure-activity relationship studies indicate that modifications on the pyrrolidine ring can significantly influence binding affinity and selectivity towards CK1 isoforms .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives exhibit activity against estrogen receptors (ERs), making them potential candidates for breast cancer treatment. Specifically, enantiomers of methylpyrrolidine derivatives have been identified as selective ER antagonists, demonstrating the importance of stereochemistry in biological activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives is closely linked to their structural characteristics. Key factors influencing SAR include:

- Substituent Effects : The introduction of various substituents on the pyrrolidine ring can enhance or diminish biological activity. For instance, modifications that increase steric hindrance often lead to improved selectivity for specific targets .

- Stereochemistry : The chirality of the pyrrolidine ring plays a crucial role in determining the pharmacological profile of the compound. Enantiomers can exhibit vastly different biological activities, as seen in studies involving ER antagonism .

Case Study 1: CK1 Inhibition

A study by Luxenburger et al. synthesized potent CK1 inhibitors based on a chiral pyrrolidine scaffold. The inhibitors demonstrated nanomolar activity against CK1γ and CK1ε, suggesting that specific spatial arrangements within the pyrrolidine ring are critical for effective enzyme binding .

Table 1: Inhibition Potency of Pyrrolidine Derivatives

| Compound | CK1γ IC50 (µM) | CK1ε IC50 (µM) |

|---|---|---|

| Compound A | 0.011 | 0.024 |

| Compound B | 0.056 | 0.196 |

Case Study 2: Anticancer Activity

In another investigation, researchers explored the use of methylpyrrolidine derivatives as selective ER antagonists for breast cancer therapy. The compound's ability to modulate ER activity was attributed to its unique conformation and interaction with the receptor's binding site .

Table 2: Biological Activity of Methylpyrrolidine Derivatives

| Compound | ER Binding Affinity (nM) | Activity Type |

|---|---|---|

| 3-R-Methyl | 12 | Antagonist |

| 3-S-Methyl | 144 | Agonist |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 1-Boc-Pyrrolidine?

Methodological Answer: this compound is synthesized via Boc protection of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., aqueous NaHCO₃ or DMAP catalysis). Key steps include:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (boiling point: ~80°C at 0.2 mmHg) .

- Characterization :

Table 1 : Synthesis Conditions for this compound

| Reagent | Molar Ratio | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine | 1.0 | THF | 12 h | 85–90 |

| Boc₂O | 1.2 | Aqueous NaHCO₃ | 24 h | 75–80 |

Q. How does this compound’s stability vary under different experimental conditions?

Methodological Answer: Stability studies should evaluate:

- Thermal Stability : TGA/DSC analysis (decomposition onset ~150°C).

- pH Sensitivity : Hydrolysis kinetics in acidic (e.g., HCl/THF) or basic (NaOH/MeOH) conditions via HPLC monitoring .

- Solvent Compatibility : Stability in DMF, DMSO, or dichloromethane (assessed by NMR over 72 hours).

Key Finding : Boc group removal accelerates in acidic media (e.g., TFA), with full deprotection achievable in 2–4 hours .

Q. What is the role of this compound as a protecting group in heterocyclic chemistry?

Methodological Answer: The Boc group:

- Prevents undesired side reactions (e.g., nucleophilic attack on pyrrolidine nitrogen during alkylation).

- Facilitates orthogonal protection strategies : Compatible with Fmoc/Cbz groups in multi-step syntheses.

- Mechanistic Advantage : Cleavage under mild acidic conditions (TFA/DCM) without disrupting acid-sensitive substrates .

Advanced Research Questions

Q. How can mechanistic studies optimize this compound’s reactivity in stereoselective syntheses?

Methodological Answer:

- Kinetic Analysis : Monitor reaction intermediates via in situ IR or LC-MS to identify rate-limiting steps.

- Isotopic Labeling : Use ¹⁵N-labeled pyrrolidine to track Boc migration or ring-opening pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states for Boc cleavage .

Table 2 : Key Computational Parameters for Boc Cleavage

| Parameter | Value |

|---|---|

| Basis Set | B3LYP/6-31G(d,p) |

| ΔG‡ (Activation Energy) | 25–30 kcal/mol |

| Reaction Coordinate | N–C(O) bond cleavage |

Q. How should researchers address contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Validate protocols using identical reagents/purification methods.

- Scoping Review : Systematically compare literature data (e.g., PRISMA framework) to identify variables like solvent purity or catalyst aging .

- Meta-Analysis : Use statistical tools (e.g., R or Python) to model yield dependencies on reaction parameters .

Q. What advanced analytical methods resolve structural ambiguities in this compound analogs?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., for chiral pyrrolidine derivatives).

- 2D NMR (COSY, HSQC) : Assign complex proton environments in substituted analogs.

- High-Resolution MS : Confirm molecular formulas for novel derivatives (e.g., halogenated variants) .

Q. How can researchers design experiments to evaluate this compound’s environmental impact?

Methodological Answer:

- Waste Analysis : Quantify residual Boc groups in reaction filtrates via GC-MS.

- Biodegradation Studies : Use OECD 301F assay to assess microbial degradation in wastewater .

- Toxicity Screening : In vitro assays (e.g., Daphnia magna LC50) for ecotoxicological profiling .

Q. Methodological Frameworks

Q. How to formulate a research question on this compound using the FINER criteria?

Example :

- Feasible : "Can this compound stabilize transient intermediates in Pd-catalyzed cross-couplings?"

- Novel : Focus on understudied applications (e.g., organocatalysis).

- Ethical : Avoid human/animal studies unless explicitly relevant.

- Relevant : Align with green chemistry goals (e.g., reduced waste) .

Q. What strategies ensure rigorous data collection in this compound studies?

- Precision Instruments : Calibrate HPLC/GC systems daily.

- Blinded Analysis : Assign independent teams for synthesis and characterization.

- Data Triangulation : Cross-validate NMR results with IR and X-ray data .

Q. How to structure a manuscript reporting novel this compound derivatives?

Properties

IUPAC Name |

tert-butyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQZERIRKRYGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349184 | |

| Record name | 1-Boc-Pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86953-79-9 | |

| Record name | 1,1-Dimethylethyl 1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86953-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-Pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.